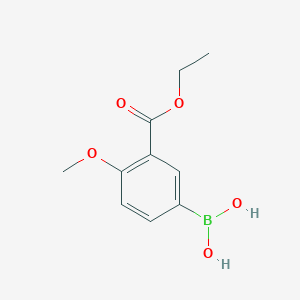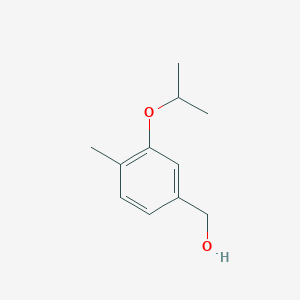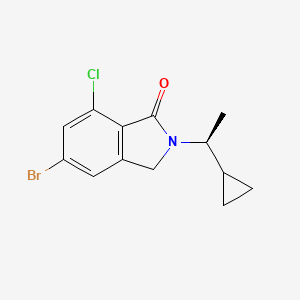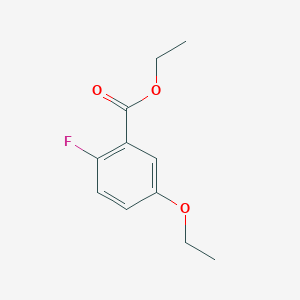![molecular formula C6H8BN3O3 B14017563 (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrazolo[1,5-a]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid typically involves the formation of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core. Subsequent reactions introduce the boronic acid functionality, often through borylation reactions using boron-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and efficient reaction conditions is crucial to achieve the desired product on an industrial scale.
化学反応の分析
Types of Reactions
(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Biology
The compound has potential applications in biological research, particularly in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its boronic acid functionality allows for the formation of strong covalent bonds with other materials, enhancing the properties of the final product.
作用機序
The mechanism of action of (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of protease inhibitors, where the compound can effectively block the catalytic activity of the enzyme.
類似化合物との比較
Similar Compounds
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, (4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid is unique due to the presence of the boronic acid group This functional group imparts distinct reactivity and binding properties, making the compound particularly valuable in cross-coupling reactions and enzyme inhibition studies
特性
分子式 |
C6H8BN3O3 |
|---|---|
分子量 |
180.96 g/mol |
IUPAC名 |
(4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C6H8BN3O3/c11-6-4-3-5(7(12)13)9-10(4)2-1-8-6/h3,12-13H,1-2H2,(H,8,11) |
InChIキー |
VLKAOJHXYWEZMF-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN2CCNC(=O)C2=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)





